

# An In-Depth Technical Guide to 1-Phenylguanidine Carbonate (CAS: 6685-76-3)

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## Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Phenylguanidine carbonate** is a versatile organic compound that serves as a crucial intermediate and building block in various chemical syntheses. Its utility spans from industrial applications, such as a vulcanization accelerator in the rubber industry, to being a key precursor in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> For researchers and professionals in drug discovery and development, **1-phenylguanidine carbonate** is of particular interest due to its role in the synthesis of bioactive heterocyclic compounds, most notably pyrimidine derivatives that have shown potential as kinase inhibitors. This guide provides a comprehensive overview of the technical details of **1-phenylguanidine carbonate**, including its physicochemical properties, synthesis, applications in the synthesis of bioactive molecules, and the associated biological signaling pathways.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-phenylguanidine carbonate** is essential for its effective use in research and development. The following tables summarize the key quantitative data available for this compound.

| Property                 | Value  | Reference |
|--------------------------|--|-----------|
| CAS Number               | 6685-76-3  | [1]       |
| Molecular Formula        | C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>                     | [1]       |
| Molecular Weight         | 197.19 g/mol   |           |
| Appearance               | White to off-white crystalline powder  | [1]       |
| Melting Point            | 149-153 °C (decomposes)  |           |
| pKa (of Phenylguanidine) | 10.88  |           |
| Solubility               | Sparingly soluble in water.<br>Slightly soluble in aqueous base with sonication. | [1][2]    |

#### Spectral Data:

Currently, detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for **1-phenylguanidine carbonate** is not readily available in public databases. The data often pertains to the free base, N-phenylguanidine. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

## Synthesis of 1-Phenylguanidine Carbonate

Several methods for the synthesis of **1-phenylguanidine carbonate** have been reported, primarily in patent literature. A common approach involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation with a carbonate salt.

## Experimental Protocol: Synthesis from Aniline and Cyanamide

This protocol is adapted from patent literature and provides a general framework for the synthesis.

#### Materials:

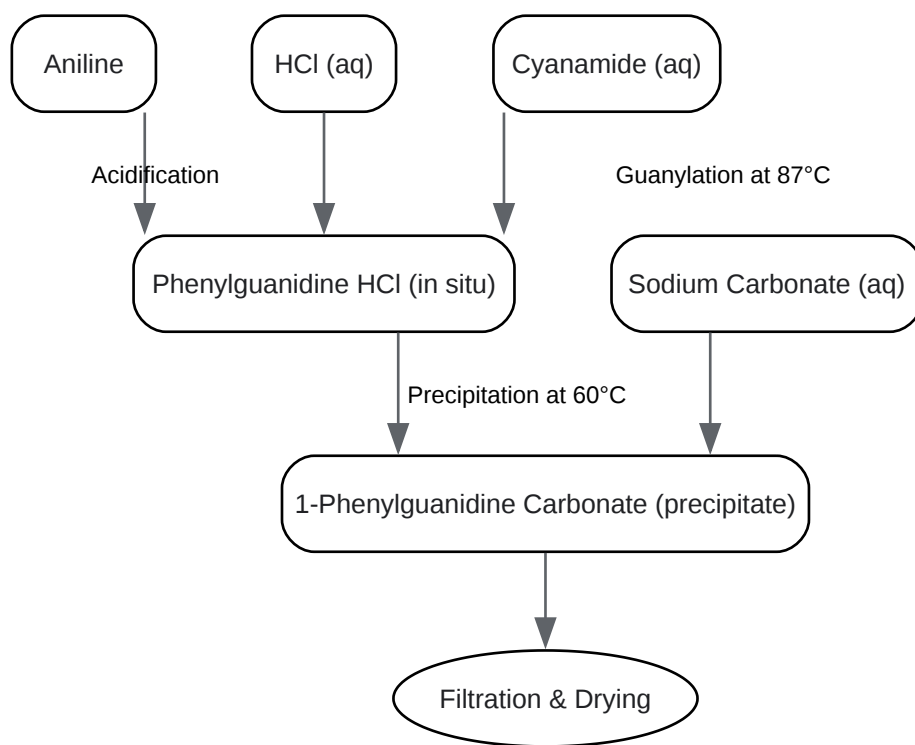
- Aniline
- Hydrochloric acid (32%)
- 50% aqueous cyanamide solution
- Sodium carbonate
- Water

Procedure:

- To a reaction vessel, add aniline (1.0 mol).
- Slowly add 32% hydrochloric acid until the pH of the solution reaches approximately 2.5.
- Heat the solution to 87°C with stirring.
- Over a period of 1 hour, add a 50% aqueous solution of cyanamide (1.10 mol).
- Maintain the reaction at 87°C with stirring for an additional 3 hours.
- Cool the reaction mixture to 60°C.
- In a separate vessel, prepare a solution of sodium carbonate (0.6 mol) in water.
- Slowly add the reaction mixture to the sodium carbonate solution over 30 minutes.
- Cool the resulting suspension to 5°C to facilitate complete precipitation.
- Filter the crystalline precipitate, wash with cold water, and dry under vacuum.[3]

Yields: Reported yields for similar processes are typically in the range of 90-95%.[3]

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **1-Phenylguanidine Carbonate**.

## Applications in Drug Discovery: Synthesis of Bioactive Pyrimidines

**1-Phenylguanidine carbonate** is a valuable reagent for the synthesis of a variety of bioactive molecules, including fungicides like cyprodinil and precursors for polo-like kinase 1 (PLK1) inhibitors. A significant application in drug discovery is its use in the construction of substituted pyrimidine scaffolds. These pyrimidine derivatives have been identified as potent inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).<sup>[4]</sup>

## Experimental Protocol: General Synthesis of 2-(Phenylamino)pyrimidine Derivatives

This generalized protocol illustrates the condensation reaction to form the pyrimidine ring.

Materials:

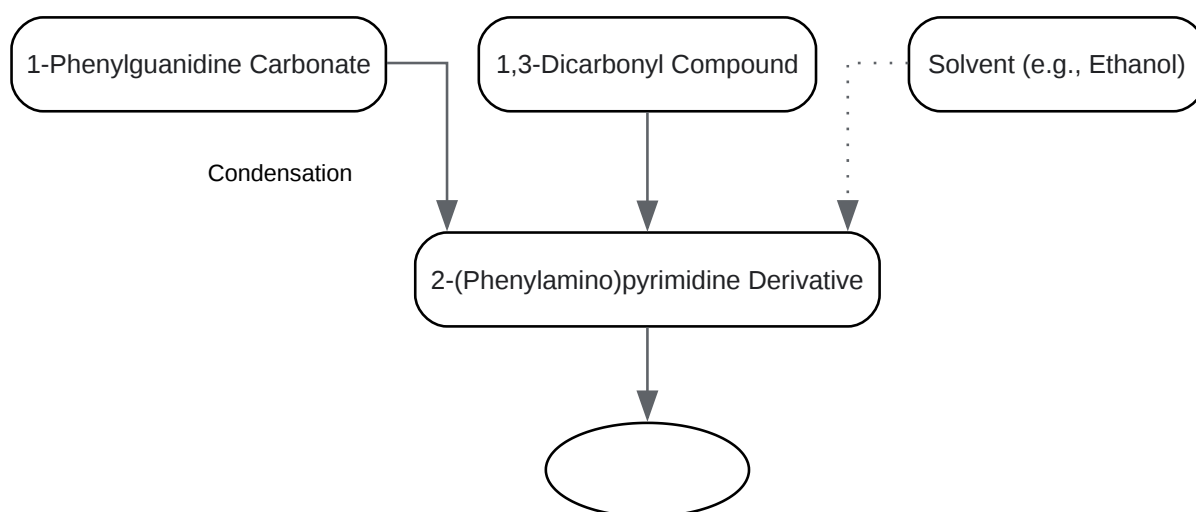
- **1-Phenylguanidine carbonate**

- A suitable 1,3-dicarbonyl compound or its equivalent (e.g., an  $\alpha,\beta$ -unsaturated ketone)
- A suitable solvent (e.g., ethanol, acetic acid)
- Base or acid catalyst (if required)

Procedure:

- In a reaction flask, dissolve **1-phenylguanidine carbonate** (1.0 eq) in the chosen solvent.
- Add the 1,3-dicarbonyl compound (1.0-1.2 eq).
- If necessary, add a catalytic amount of a base (e.g., sodium ethoxide) or acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter and wash with a cold solvent.
- If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Reaction Workflow:



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Caption: General workflow for pyrimidine synthesis.

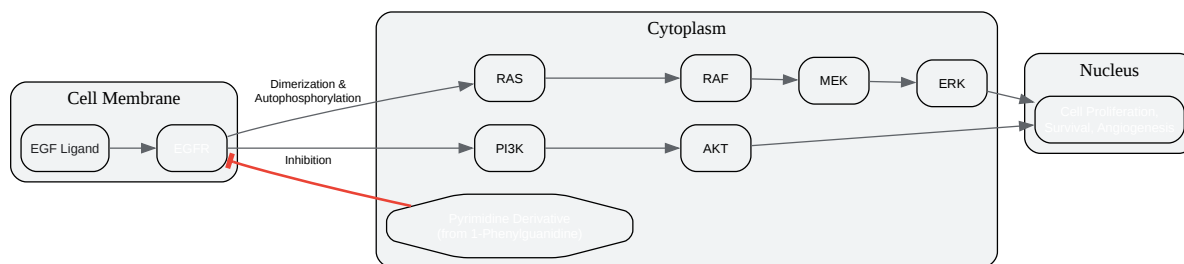
## Role in Targeting Cellular Signaling Pathways

The significance of **1-phenylguanidine carbonate** in drug discovery is underscored by the biological activity of the molecules it helps create. Pyrimidine derivatives synthesized from this precursor have been shown to inhibit critical cellular signaling pathways implicated in cancer and other diseases.

### Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key driver in many cancers.<sup>[4]</sup> Several classes of pyrimidine-based compounds act as EGFR inhibitors by competing with ATP for binding to the kinase domain.<sup>[5]</sup> This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.<sup>[5][6]</sup>

EGFR Signaling Pathway Inhibition:



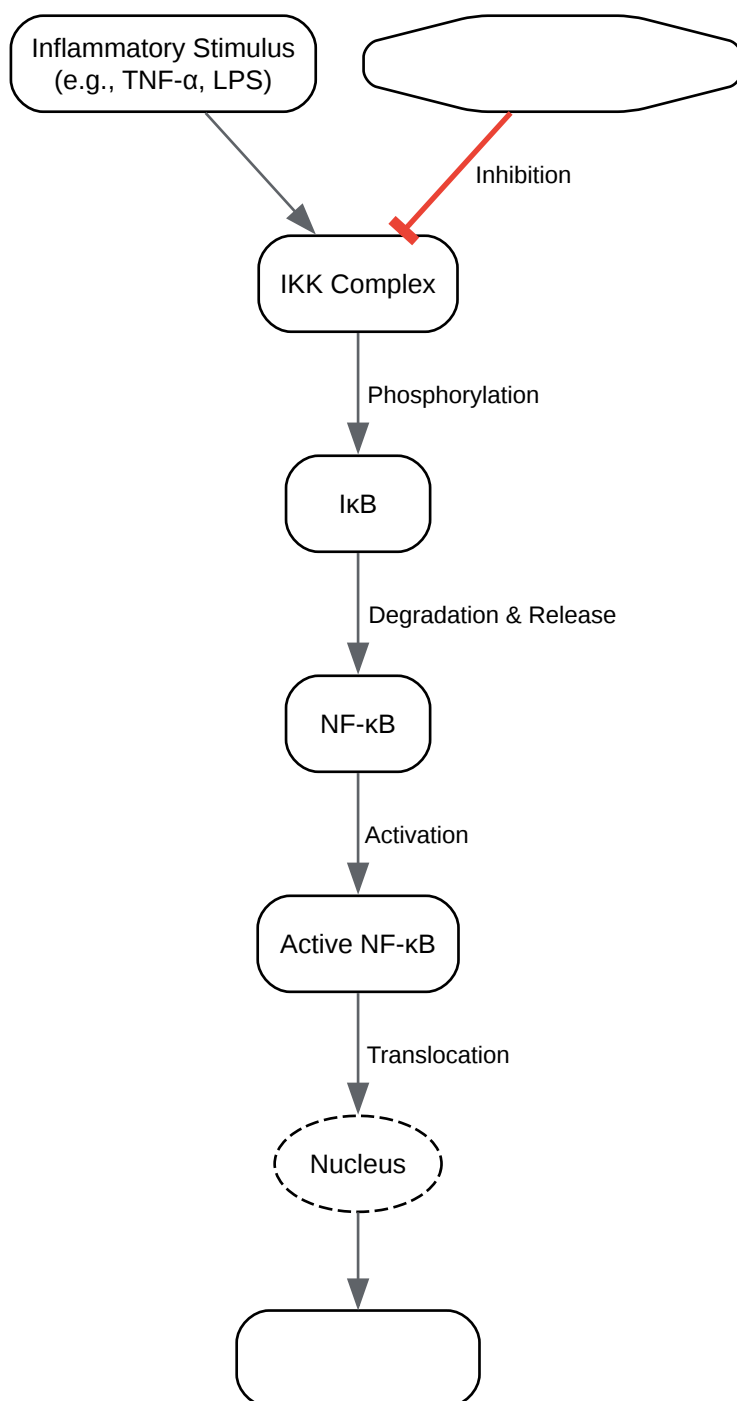
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Caption: Inhibition of the EGFR signaling pathway.

## Modulation of NF- $\kappa$ B and MAPK Signaling Pathways

Inflammatory responses are often mediated by the NF- $\kappa$ B (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. Chronic activation of these pathways is associated with various diseases, including cancer and inflammatory disorders. Some bioactive compounds derived from pyrimidines have demonstrated the ability to suppress these pathways, thereby exerting anti-inflammatory effects.[7][8] The inhibition can occur at various points in the cascade, such as preventing the phosphorylation of key kinases or the nuclear translocation of transcription factors.[8]

NF- $\kappa$ B Signaling Pathway Inhibition:



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Caption: Inhibition of the NF-κB signaling pathway.

## Toxicology and Pharmacokinetics

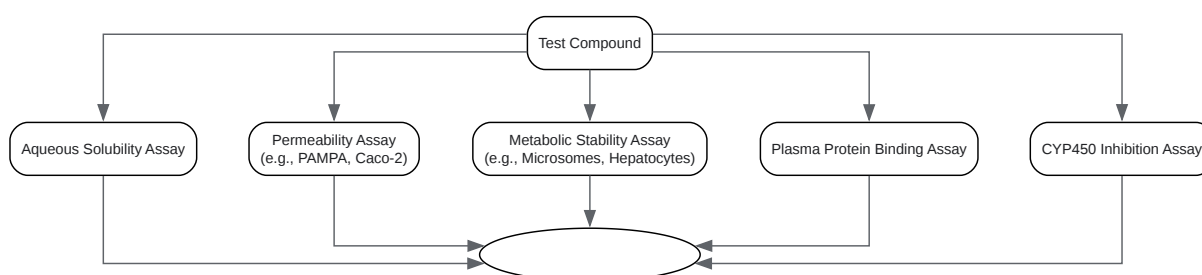


For any compound with therapeutic potential, a thorough evaluation of its safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is critical.

**Toxicology:** Detailed toxicological data for **1-phenylguanidine carbonate** is not extensively available in the public domain. However, GHS classifications for the parent compound, N-phenylguanidine, indicate that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects. For **1-phenylguanidine carbonate**, some suppliers indicate hazards such as being harmful if swallowed and causing skin and serious eye irritation.[9] A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary for any drug development program involving this compound or its direct derivatives.

**Pharmacokinetics (ADME):** Similarly, specific ADME data for **1-phenylguanidine carbonate** is lacking. However, studies on pyrimidine derivatives designed for therapeutic use have shown that the scaffold can be modified to achieve favorable pharmacokinetic properties, such as oral bioavailability and metabolic stability.[10] For instance, pyridine-pyrimidine amides have been developed that exhibit good oral absorption, are metabolically stable, and do not significantly inhibit major CYP enzymes.[10] In silico ADME predictions are often employed in the early stages of discovery to guide the design of derivatives with improved drug-like properties.[11]

Experimental Workflow for In Vitro ADME Profiling:



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Caption: Workflow for in vitro ADME profiling.

## Conclusion

**1-Phenylguanidine carbonate** is a compound of significant interest to researchers in organic synthesis and drug discovery. Its utility as a precursor for bioactive pyrimidine derivatives, particularly those targeting key cellular signaling pathways like EGFR, NF-κB, and MAPK, highlights its potential in the development of novel therapeutics. While there is a foundation of knowledge regarding its synthesis and applications, further research is needed to fully characterize its physicochemical properties, expand on detailed and optimized experimental protocols, and thoroughly investigate the toxicology and pharmacokinetics of both the parent compound and its derivatives. This guide serves as a technical resource to aid researchers in leveraging the potential of **1-phenylguanidine carbonate** in their scientific endeavors.

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